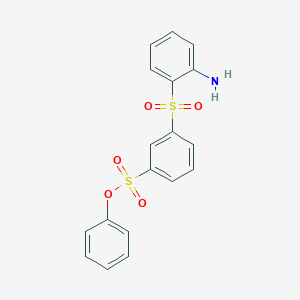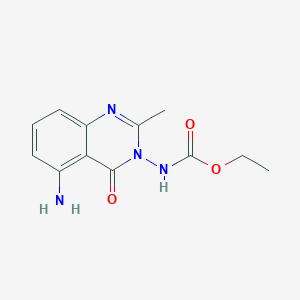![molecular formula C12H14Cl2N2O3 B8040069 [(2,5-dichlorobenzoyl)amino] N-butylcarbamate](/img/structure/B8040069.png)
[(2,5-dichlorobenzoyl)amino] N-butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,5-dichlorobenzoyl)amino] N-butylcarbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a dichlorobenzoyl group and a butylcarbamate moiety, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-dichlorobenzoyl)amino] N-butylcarbamate typically involves the following steps:
Formation of 2,5-dichlorobenzoyl chloride: This is achieved by reacting 2,5-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Reaction with butylamine: The resulting 2,5-dichlorobenzoyl chloride is then reacted with butylamine in the presence of a base such as triethylamine (TEA) to form the desired this compound.
The reaction conditions typically involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反应分析
Types of Reactions
[(2,5-dichlorobenzoyl)amino] N-butylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and butylamine.
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Hydrolysis: 2,5-dichlorobenzoic acid and butylamine.
Substitution: Products depend on the nucleophile used, such as methoxy derivatives if sodium methoxide is used.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, [(2,5-dichlorobenzoyl)amino] N-butylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of [(2,5-dichlorobenzoyl)amino] N-butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The butylcarbamate moiety may enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
- [(2,4-dichlorobenzoyl)amino] N-butylcarbamate
- [(3,5-dichlorobenzoyl)amino] N-butylcarbamate
- [(2,5-dichlorobenzoyl)amino] N-methylcarbamate
Uniqueness
[(2,5-dichlorobenzoyl)amino] N-butylcarbamate is unique due to the specific positioning of the chlorine atoms on the benzoyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
属性
IUPAC Name |
[(2,5-dichlorobenzoyl)amino] N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-3-6-15-12(18)19-16-11(17)9-7-8(13)4-5-10(9)14/h4-5,7H,2-3,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVPSYRGUHOYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)ONC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride](/img/structure/B8039986.png)
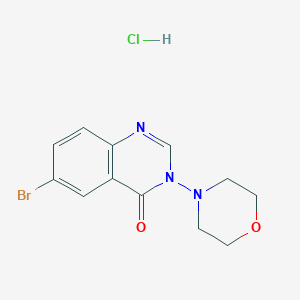
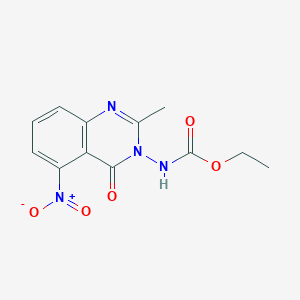


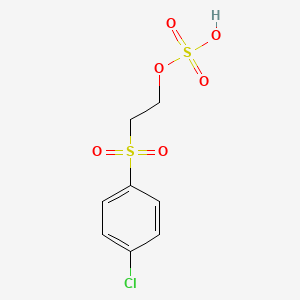
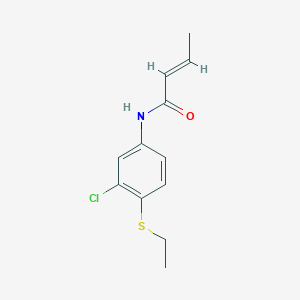
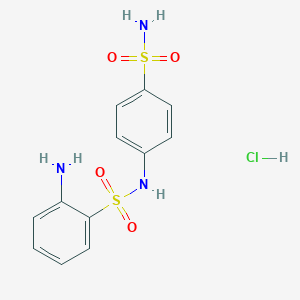
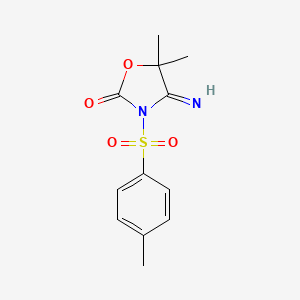
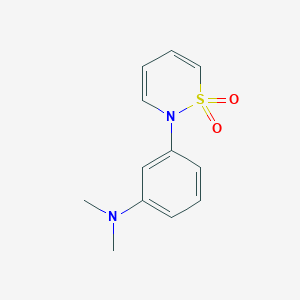
![4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline](/img/structure/B8040074.png)
![N-[3-(3-methoxyphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040091.png)
